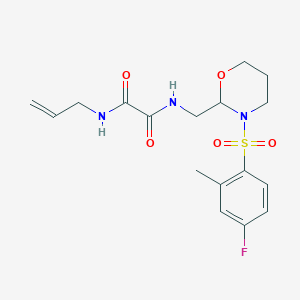![molecular formula C21H24N6O B2395675 4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2310125-91-6](/img/structure/B2395675.png)
4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine is an intricate organic compound that has found its way into various scientific research domains. Its structure combines multiple aromatic and heterocyclic rings, providing a foundation for diverse reactivity and biological activity.
Vorbereitungsmethoden
1. Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine typically involves a multi-step process
Formation of Tetrahydrocinnoline: : This can be achieved through a cyclization reaction starting from an appropriate precursor, such as 2-aminobenzylamine, using cyclization agents under suitable conditions.
Functionalization: : This involves the introduction of the oxymethyl group to the tetrahydrocinnoline core. A common approach is to use an alkyl halide in the presence of a base.
Introduction of Piperidine Moiety: : Piperidine can be introduced through nucleophilic substitution or reductive amination.
Coupling with Pyrido[3,4-d]pyrimidine: : This is usually carried out using coupling reagents like EDC or DCC under optimized conditions to ensure high yield and purity.
2. Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using flow chemistry techniques to ensure consistent quality and yield. Reactions are carefully monitored, and purification methods like crystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
1. Types of Reactions: The compound undergoes various types of reactions:
Oxidation: : The compound can be oxidized at specific sites to introduce new functional groups.
Reduction: : Reduction reactions can convert certain double bonds or functional groups to their reduced forms.
Substitution: : The presence of aromatic and heterocyclic rings makes it susceptible to electrophilic and nucleophilic substitution reactions.
2. Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: : Reagents like halides, bases, and acids are utilized under controlled conditions to ensure the desired substitution takes place.
3. Major Products Formed: The reactions produce a variety of products, including oxidized or reduced analogs of the original compound, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
The compound is utilized in various scientific fields:
Chemistry: : Used as a building block in organic synthesis due to its reactive functional groups and complex structure.
Biology: : Studied for its interactions with biomolecules and potential biological activity.
Medicine: : Investigated for potential therapeutic properties, particularly in the field of anti-cancer and neuroprotective agents.
Industry: : Employed in the development of advanced materials and novel chemical processes.
Wirkmechanismus
The compound exerts its effects through multiple pathways:
Molecular Targets: : It interacts with specific enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: : The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
The uniqueness of 4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine lies in its structure and reactivity:
Similar Compounds: : Compounds like pyrido[3,4-d]pyrimidine derivatives and cinnoline analogs share similarities but differ in specific functional groups and biological activities.
Comparison: : The presence of the piperidinyl and tetrahydrocinnolin-3-yloxy groups provides unique interaction capabilities and a distinct mechanism of action, setting it apart from its analogs.
This article provides a detailed look at the compound this compound, encompassing its synthesis, chemical reactivity, applications, mechanism of action, and comparison with related compounds.
Eigenschaften
IUPAC Name |
4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-2-4-18-16(3-1)11-20(26-25-18)28-13-15-6-9-27(10-7-15)21-17-5-8-22-12-19(17)23-14-24-21/h5,8,11-12,14-15H,1-4,6-7,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULWECWZFPPFDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2395592.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2395594.png)

![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)

![6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide](/img/structure/B2395603.png)


![N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-METHOXYPHENYL)-9-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2395609.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2395611.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2395612.png)

![1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2395615.png)
